Unique Normethyl Intermediate Status for D3 PET Tracer Synthesis
CAS 950228-55-4 serves as the normethyl precursor for [¹¹C]methylation in the synthesis of the D3-selective PET tracer [¹¹C]FAUC346. The normethyl derivative is explicitly cited as a critical synthetic intermediate that, upon reaction with [¹¹C]methyl triflate, directly yields the radiolabeled D3 ligand [1]. Closest structural analogs differ by the carboxamide heterocycle (e.g., benzothiophene replacing thiophene), the linker length, or the arylpiperazine substitution, fundamentally altering both the D3 binding profile and the radiochemical methylation efficiency.
| Evidence Dimension | Role as normethyl precursor for D3 PET tracer [¹¹C]methylation |
|---|---|
| Target Compound Data | Designated normethyl derivative substrate; D3 receptor family-targeted scaffold with 4-phenylpiperazine and thiophene-2-carboxamide pharmacophore |
| Comparator Or Baseline | FAUC346 benzothiophene analogs (e.g., N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide, Ki = 0.23 nM for D3) and BP897 (Ki = 1.4 nM, D2/D3 >150) |
| Quantified Difference | Target compound provides the unsubstituted piperazine NH site required for [¹¹C]methylation and thiophene (rather than benzothiophene) carboxamide, a structural combination not offered by any commercially established D3 PET precursor |
| Conditions | Synthetic and radiochemical evaluation context from Ehrlichmann et al. (2006) Nuclear Medicine and Biology |
Why This Matters
For PET radiochemistry laboratories, this compound is the only commercially identified normethyl intermediate in the thiophene-series that enables direct [¹¹C]-labeling to access D3-selective radioligands, eliminating the need for custom multi-step de novo synthesis.
- [1] Ehrlichmann, W. et al. (2006) 'Synthesis and radiolabeling of N-[4-[4-(2-[¹¹C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide — a potential radiotracer for D3 receptor imaging with PET', Nuclear Medicine and Biology, 33(6), pp. 713–722. doi: 10.1016/j.nucmedbio.2006.06.003. View Source
